3-[(3-acetylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(3-ACETYLPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound with a complex structure that includes an acetylphenyl group, a methyl group, and a dihydrotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ACETYLPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 3-acetylphenylamine with 6-methyl-4,5-dihydro-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. This includes the use of industrial-grade solvents, catalysts, and reactors designed for continuous production. The process may also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-ACETYLPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylphenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of substituted triazine compounds .
Scientific Research Applications
3-[(3-ACETYLPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(3-ACETYLPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-[(3-N-ACETYLPHENYL)AMINO]-3-METHYLBUTAN-1-OL: This compound has a similar acetylphenyl group but differs in its overall structure and properties.
3-AMINO-1,2,4-TRIAZOLE: Another triazine derivative with different functional groups and applications.
Uniqueness
3-[(3-ACETYLPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H12N4O2 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(3-acetylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(18)14-12(16-15-7)13-10-5-3-4-9(6-10)8(2)17/h3-6H,1-2H3,(H2,13,14,16,18) |
InChI Key |
GOSNLZBCTHGHON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
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